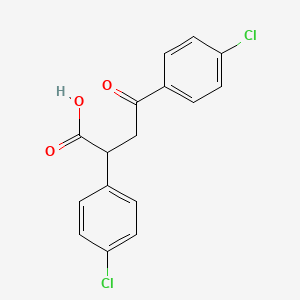

2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid

Description

Contextual Significance of Oxobutanoic Acid Derivatives in Organic Chemistry

Oxobutanoic acid derivatives, a subset of ketocarboxylic acids, are particularly important scaffolds in the synthesis of various heterocyclic compounds. The presence of a ketone and a carboxylic acid within the same molecule allows for sequential or domino reactions to construct rings containing nitrogen, oxygen, and sulfur. For instance, 4-aryl-4-oxobutanoic acids are known precursors to bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are of interest in medicinal chemistry. The reactivity of the keto and carboxylic acid groups can be selectively targeted to achieve desired chemical modifications, highlighting the versatility of these molecules in synthetic strategies.

The Unique Structural Attributes of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic Acid

This compound is a distinct molecule within the oxobutanoic acid family, characterized by the presence of two 4-chlorophenyl groups. Its molecular formula is C₁₆H₁₂Cl₂O₃, and it has a molecular weight of 323.17 g/mol . hmdb.ca The key structural features of this compound are:

A Butanoic Acid Backbone: A four-carbon chain with a carboxylic acid group at one end.

A Ketone Functional Group: A carbonyl group located at the fourth carbon of the butanoic acid chain.

Two 4-Chlorophenyl Substituents: A phenyl group substituted with a chlorine atom at the para position is attached to the second and fourth carbons of the butanoic acid chain.

The presence of two bulky and electron-withdrawing 4-chlorophenyl groups significantly influences the molecule's stereochemistry and electronic properties. The chlorine atoms, being electronegative, affect the reactivity of the aromatic rings and the adjacent carbonyl group. The steric hindrance from the two aryl groups can also dictate the molecule's preferred conformation and its ability to interact with other molecules.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | Aromatic protons on the chlorophenyl rings would appear in the downfield region (approx. 7.0-8.0 ppm). The protons on the butanoic acid chain would appear in the aliphatic region (approx. 2.5-4.5 ppm), with their chemical shifts influenced by the adjacent carbonyl and aryl groups. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | The carbonyl carbons of the ketone and carboxylic acid would be observed in the highly deshielded region of the spectrum (approx. 170-200 ppm). The aromatic carbons would appear in the typical range for substituted benzenes (approx. 120-140 ppm). The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum. |

| Infrared (IR) | A strong, sharp absorption band characteristic of the ketone C=O stretch would be expected around 1680-1700 cm⁻¹. A broad absorption band for the carboxylic acid O-H stretch would be present in the region of 2500-3300 cm⁻¹, and a sharp C=O stretch for the carboxylic acid would appear around 1700-1725 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 323, along with characteristic isotope peaks for the two chlorine atoms (M+2 and M+4). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage adjacent to the ketone. |

Overview of Research Trajectories for Ketocarboxylic Acid Systems

Research into ketocarboxylic acid systems is a dynamic and evolving field. Historically, the synthesis of these compounds has been a primary focus, with methods like the Friedel-Crafts acylation being a cornerstone for the preparation of aryl keto acids. wikipedia.orgvedantu.comscience-revision.co.uk This reaction typically involves the acylation of an aromatic compound with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst.

Current research trends are moving towards more efficient and environmentally friendly synthetic methods. This includes the development of novel catalysts and the use of greener reaction conditions. Furthermore, there is a significant interest in the application of ketocarboxylic acids as precursors for the synthesis of complex and biologically active molecules. Researchers are exploring new ways to utilize the dual functionality of these compounds to build intricate molecular architectures. The study of the reactivity of functionalized ketocarboxylic acids, including those with halogenated aryl groups, continues to be an active area of investigation, aiming to understand how different substituents influence their chemical behavior and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(4-chlorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-12-5-1-10(2-6-12)14(16(20)21)9-15(19)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSZHDFSIFMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis 4 Chlorophenyl 4 Oxobutanoic Acid and Analogues

Direct Synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic Acid

The direct synthesis of this compound involves intricate chemical processes designed to assemble the molecule's specific structure.

Exploration of Precursor-Based Reaction Pathways

The synthesis of this compound and its analogues can also be approached by exploring various reaction pathways that build upon key precursors. These methods offer flexibility and can be adapted to create a range of structurally related compounds.

The Friedel-Crafts acylation is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of aromatic ketones. rsc.orgnih.govyoutube.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com A significant advantage of Friedel-Crafts acylation over alkylation is that the product, a ketone, is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations from occurring. rsc.orgnih.gov

This methodology is particularly relevant for the synthesis of γ-ketocarboxylic acids. For instance, 4-(4-methylphenyl)-4-oxobutanoic acid can be prepared through a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by aluminum chloride. wikipedia.org Similarly, the synthesis of 4-(4-biphenylyl)-4-oxo-butanoic acid is achieved by reacting biphenyl (B1667301) with succinic anhydride in chlorobenzene (B131634) with anhydrous aluminum chloride as the catalyst. google.com

| Aspect | Description | Example Reactants | Catalyst | Key Advantage |

|---|---|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution | Toluene and Succinic Anhydride | Aluminum Chloride (AlCl₃) | Forms monoacylated products, avoiding polysubstitution. rsc.orgnih.gov |

| Application | Synthesis of aromatic ketones and ketocarboxylic acids. | Biphenyl and Succinic Anhydride | Iron(III) Chloride (FeCl₃) | Versatile for creating C-C bonds with an aromatic moiety. rsc.orgnih.gov |

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or a β-hydroxy ketone. iitk.ac.injove.com This reaction can be catalyzed by either an acid or a base. google.com The initial product, a β-hydroxy carbonyl compound, is a versatile intermediate in organic synthesis. fiveable.meresearchgate.net These intermediates can undergo dehydration to form α,β-unsaturated carbonyl compounds, which are valuable in various synthetic pathways. google.comfiveable.me

There are two main types of Aldol condensation: self-condensation, where two molecules of the same carbonyl compound react, and crossed-condensation, which occurs between two different carbonyl compounds. iitk.ac.in The choice of reactants is crucial in a crossed-aldol reaction to avoid the formation of a mixture of products. jove.com

| Feature | Description | Product Type | Significance |

|---|---|---|---|

| Reaction | Two carbonyl compounds react to form a new C-C bond. iitk.ac.in | β-hydroxy aldehyde or β-hydroxy ketone. jove.com | Creates versatile β-hydroxy carbonyl intermediates. fiveable.meresearchgate.net |

| Types | Self-condensation (identical carbonyls) and crossed-condensation (different carbonyls). iitk.ac.in | Can be dehydrated to α,β-unsaturated carbonyls. google.com | Important for the synthesis of complex natural products and pharmaceuticals. iitk.ac.in |

Halogenation and nucleophilic substitution are two important classes of reactions in organic synthesis. Halogenation involves the introduction of one or more halogens into a compound. For instance, studies have been conducted on the halogenation of butyric acid and its subsequent hydrolysis to form the corresponding hydroxy acid. researchgate.net

Nucleophilic substitution reactions are characteristic of halogenoalkanes, where the polar carbon-halogen bond makes the carbon atom susceptible to attack by a nucleophile. savemyexams.com This results in the replacement of the halogen atom by the nucleophile. savemyexams.com These reactions can be classified as either unimolecular (SN1) or bimolecular (SN2), depending on the reaction kinetics. youtube.com In the context of carboxylic acid derivatives, nucleophilic acyl substitution is a key reaction where a nucleophile replaces a leaving group on a carbonyl carbon. masterorganicchemistry.comlibretexts.org This reaction proceeds through an addition-elimination mechanism, forming a tetrahedral intermediate. libretexts.org

| Reaction | Description | Example Substrate | Key Feature |

|---|---|---|---|

| Halogenation | Introduction of a halogen atom into a molecule. | Butyric Acid researchgate.net | Can be a precursor step for further functionalization. |

| Nucleophilic Substitution | A nucleophile replaces a leaving group (e.g., a halogen). savemyexams.com | Halogenoalkanes | Can be SN1 (unimolecular) or SN2 (bimolecular). youtube.com |

| Nucleophilic Acyl Substitution | A nucleophile replaces a leaving group on a carbonyl carbon. masterorganicchemistry.comlibretexts.org | Carboxylic Acid Derivatives | Proceeds via an addition-elimination mechanism. libretexts.org |

Cyclopropanation and esterification are valuable techniques in the synthesis and modification of carboxylic acids. Cyclopropanecarboxylic acids can be synthesized through various methods, including the hydrolysis of cyclopropyl (B3062369) cyanide or by heating cyclopropanedicarboxylic acid. orgsyn.org A more modern approach involves a radical addition-polar cyclization cascade, where a range of carboxylic acids can be converted into structurally diverse cyclopropanes. nih.govresearchgate.net

Esterification is the process of converting a carboxylic acid into an ester. This is often done by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Esterification can be a crucial step in a multi-step synthesis to protect the carboxylic acid functionality or to modify the properties of the final molecule. While the search results focus more on cyclopropanation, esterification is a fundamental reaction in organic chemistry that would be a standard technique in the synthesis of analogues of this compound.

| Technique | Description | Starting Material Example | Method Example |

|---|---|---|---|

| Cyclopropanation | Formation of a cyclopropane (B1198618) ring. | Carboxylic Acids nih.govresearchgate.net | Radical addition-polar cyclization cascade. nih.govresearchgate.net |

| Esterification | Conversion of a carboxylic acid to an ester. | Carboxylic Acid | Reaction with an alcohol in the presence of an acid catalyst. |

Stereoselective Synthesis of Chiral Oxobutanoic Acid Analogues

The creation of single-enantiomer chiral molecules is a critical challenge in organic synthesis. For complex structures such as 2,4-diaryl-4-oxobutanoic acids, stereoselective methods are essential to access enantiomerically pure forms, which are often prerequisites for biological activity and material properties. Two prominent strategies for achieving this are enzymatic resolution and asymmetric catalysis.

Enzymatic Resolution Methods (e.g., acylase I applications)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Acylase I, an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids, has been extensively studied for the resolution of a wide array of unnatural and rarely occurring amino acids. harvard.eduacs.org While direct application of acylase I on γ-keto acids like this compound is not extensively documented, the principles of enzymatic resolution are broadly applicable to related structures.

The general approach involves the selective enzymatic hydrolysis of a derivative of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. For instance, in the resolution of racemic alcohols, lipases are commonly employed to selectively acylate one enantiomer, leaving the other unreacted. This high degree of selectivity allows for the isolation of both enantiomers in high enantiomeric excess. researchgate.net

While specific data on acylase I with 4-aryl-4-oxobutanoic acid derivatives is limited, other enzymes have shown efficacy in resolving related keto esters and alcohols. For example, ketoreductases have been used in the kinetic resolution of various keto compounds, and lipases, such as Lecitase™ Ultra, have been effective in the resolution of (E)-4-arylbut-3-en-2-yl esters. mdpi.com Dynamic kinetic resolution (DKR) of racemic γ-keto carboxylic acids has also been achieved through Ru-catalyzed asymmetric transfer hydrogenation, yielding chiral multicyclic γ-lactones with high diastereo- and enantioselectivities. rsc.orgresearchgate.net These examples highlight the potential for enzymatic methods in accessing chiral building blocks related to the target compound.

Table 1: Examples of Enzymatic Resolution of Related Compounds

| Substrate Type | Enzyme/Catalyst | Key Findings | Reference |

|---|---|---|---|

| Racemic γ-keto carboxylic acids | Ru-Catalyst | High yields, excellent diastereo- and enantioselectivities for chiral multicyclic γ-lactones. | rsc.orgresearchgate.net |

| (E)-4-Arylbut-3-en-2-yl esters | Lecitase™ Ultra | Effective kinetic resolution, with enantioselectivity influenced by the acyl chain length. | mdpi.com |

| Racemic 4-(4'-methoxyphenyl)but-3-en-2-ol | Lipase (CAL-B) | Successful enzymatic resolution via transesterification. | researchgate.net |

| N-Acyl amino acids | Acylase I | Broad applicability for the resolution of unnatural and rarely occurring amino acids. | harvard.eduacs.org |

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation is a powerful tool for the construction of three-membered rings with high stereocontrol. These strategies are crucial for synthesizing complex molecules containing cyclopropyl motifs, which are present in numerous biologically active compounds. While direct asymmetric cyclopropanation to form the 2,4-diaryl-4-oxobutanoic acid skeleton is not a standard approach, the principles can be applied to create chiral precursors that are later converted to the desired product.

The synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of γ-keto carboxylic acids often involves the creation of stereogenic centers that could be conceptualized as arising from a formal cyclopropanation event. rsc.org More direct approaches to asymmetric synthesis of related structures include the enantioselective synthesis of α-stereogenic γ-keto esters. figshare.comresearchgate.net These methods often employ organocatalysis or metal-based catalysts to control the stereochemical outcome of reactions that build the chiral carbon framework.

Investigation of Reaction Mechanisms in Synthesis of Oxobutanoic Acid Derivatives

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The synthesis of this compound and its analogues often involves key reactions such as intramolecular cyclization.

Studies on the reaction of 4-aryl-4-oxobutanoic acids with various reagents have shed light on their reactivity and potential for intramolecular cyclization. For example, the reaction of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has been shown to undergo intramolecular cyclization in the presence of propionic anhydride to form furanone derivatives. researchgate.neturfu.ruresearchgate.netdoaj.org This type of cyclization highlights the propensity of the 4-oxobutanoic acid scaffold to form five-membered rings.

Investigations into the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines have revealed that the reactions can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. These studies, by varying synthesis conditions and isolating intermediates, provide valuable insight into the mechanistic pathways of these transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structure.

The most prominent features would include the stretching vibrations of the carbonyl (C=O) groups from both the carboxylic acid and the ketone, which typically appear in the region of 1680-1740 cm⁻¹. The carboxylic acid functional group would also be characterized by a broad O-H stretching band, usually observed between 2500 and 3300 cm⁻¹. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The carbon-chlorine (C-Cl) bonds of the chlorophenyl groups would also give rise to characteristic stretching vibrations, typically found in the 1000-1100 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C=O Stretch | Ketone & Carboxylic Acid | 1680-1740 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-Cl Stretch | Chlorophenyl | 1000-1100 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Vibrational modes that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This is particularly true for symmetric non-polar bonds, which tend to have strong Raman signals.

In the FT-Raman spectrum of this compound, the symmetric stretching of the aromatic rings would be expected to produce strong signals. The C=O stretching vibrations would also be visible, although their relative intensities may differ from the FT-IR spectrum. The C-Cl bonds are also expected to show characteristic Raman scattering. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational spectra. rsc.orgresearchgate.net It involves the calculation of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. rsc.orgresearchgate.net This analysis is typically performed using computational chemistry software like VEDA (Vibrational Energy Distribution Analysis). rsc.orgresearchgate.net

For a molecule like this compound, PED analysis would allow for the unambiguous assignment of complex vibrational modes where multiple functional groups are involved. For instance, it can differentiate between the symmetric and asymmetric stretching modes of the carbonyl groups and quantify the coupling between different vibrational modes. This detailed understanding of the vibrational spectrum provides a high level of confidence in the structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present.

The aromatic protons on the two chlorophenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these protons would likely appear as two sets of doublets. The single proton of the carboxylic acid group is expected to be a broad singlet, also in the downfield region, usually above 10 ppm. The protons of the butanoic acid backbone would appear more upfield. The proton at the C2 position would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at the C3 position would also likely appear as a multiplet.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | singlet (broad) | > 10 |

| Aromatic (Ar-H) | doublets | 7.0 - 8.0 |

| Methine (-CH-) | multiplet | ~ 3.5 - 4.5 |

| Methylene (-CH₂-) | multiplet | ~ 2.5 - 3.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons.

For this compound, the carbonyl carbons of the ketone and the carboxylic acid would be the most downfield signals, typically appearing in the range of 170-200 ppm. The aromatic carbons would resonate in the region of 120-140 ppm. The carbons of the butanoic acid chain would be found in the upfield region of the spectrum. The carbon atom attached to the chlorine (C-Cl) would have a characteristic chemical shift influenced by the electronegative halogen.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Carboxylic Acid Carbonyl (C=O) | 170 - 180 |

| Aromatic Carbons (C-Cl) | 130 - 140 |

| Aromatic Carbons (C-H & C-C) | 120 - 135 |

| Methine Carbon (-CH-) | 40 - 50 |

| Methylene Carbon (-CH₂-) | 30 - 40 |

By integrating the data from these various spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for further investigation of its chemical properties and reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to electronic transitions between molecular orbitals. The presence of aromatic rings (chlorophenyl groups) and a carbonyl group dictates its electronic absorption properties.

The spectrum is expected to exhibit absorptions arising from π-π* transitions associated with the aromatic system and n-π* transitions related to the carbonyl group. In a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, absorptions observed around 190-250 nm are ascribed to n-π* and π-π* transitions of the carbonyl and phenyl groups. mdpi.com Similar transitions would be anticipated for this compound. The solvent environment can influence the position and intensity of these absorption bands. For instance, polar solvents can cause a hypsochromic (blue) shift for n-π* transitions and a bathochromic (red) shift for π-π* transitions.

Table 1: Expected Electronic Absorption Data for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π* | Phenyl Ring |

| ~250-270 | π → π* | Phenyl Ring (secondary band) |

| ~280-300 | n → π* | Carbonyl Group (C=O) |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Crystal System and Space Group

The initial step in SC-XRD analysis is the determination of the unit cell parameters (a, b, c, α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern then allow for the determination of the space group, which describes the symmetry elements present in the crystal. For example, a study on a similar butanoic acid derivative, 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+, identified a monoclinic crystal system with a P21/C space group. researchgate.net Another related compound, furan-2,5-diylbis((4-chlorophenyl)methanol), was found to crystallize in the monoclinic P21/n space group. researchgate.net

Table 2: Example Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

| Z | 4 |

Note: Data from a related structure researchgate.net is shown for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing Stabilization

The stability of a crystal lattice is governed by a network of intermolecular interactions. mdpi.com For this compound, key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids. mdpi.com

Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal packing.

These interactions collectively create a complex three-dimensional supramolecular architecture. mdpi.com

Hirshfeld Surface Analysis (HSA) and Two-Dimensional (2D) Fingerprint Plots for Intermolecular Contacts

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.2% |

| C···H/H···C | 25.2% |

| Cl···H/H···Cl | 11.4% |

| O···H/H···O | 8.0% |

Note: This table shows example data from a related chlorophenyl compound kayseri.edu.trnih.gov to illustrate the type of information obtained from HSA.

Void Space Analysis within Crystalline Structures

Void analysis, often performed in conjunction with Hirshfeld surface analysis, calculates the unoccupied space within a crystal lattice. researchgate.net The volume and shape of these voids can influence the physical properties of the material, such as its density and mechanical stability. nih.gov A small void volume, typically below 15-20% of the total unit cell volume, indicates efficient molecular packing. nih.gov This analysis provides insights into the compactness of the crystalline structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern. The molecular formula for this compound is C16H12Cl2O3, giving it a molecular weight of approximately 323.17 g/mol . scbt.com

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺•). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, due to the natural abundances of ³⁵Cl and ³⁷Cl.

The molecular ion can then undergo fragmentation. For carboxylic acids, characteristic fragmentation pathways include the loss of small neutral molecules. libretexts.orgdocbrown.info Plausible fragmentation patterns for this compound would include:

Loss of a hydroxyl radical (•OH, mass 17).

Loss of a carboxyl group (•COOH, mass 45). libretexts.org

Cleavage of the C-C bonds in the butanoic acid chain.

Formation of a chlorobenzoyl cation ([ClC₆H₄CO]⁺, m/z 139).

Formation of a chlorophenyl cation ([ClC₆H₄]⁺, m/z 111).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 322 | [C₁₆H₁₂Cl₂O₃]⁺• | Molecular Ion (M⁺•) |

| 305 | [C₁₆H₁₁Cl₂O₂]⁺ | •OH |

| 277 | [C₁₅H₁₁Cl₂O]⁺ | •COOH |

| 139 | [C₇H₄ClO]⁺ | Chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic techniques are essential for assessing the purity of a sample and for separating the compound from any impurities or byproducts. While specific, validated chromatographic methods for this compound are not extensively detailed in publicly available literature, suitable methods can be inferred from the analysis of structurally related compounds and general principles of chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. This is based on methods developed for similar structures, such as ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, a process-related impurity in the synthesis of more complex molecules. pensoft.netpensoft.net

A potential RP-HPLC method for the analysis of this compound could employ a C18 column as the stationary phase. pensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, for instance, a phosphate (B84403) buffer, to maintain a stable pH. pensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often suitable for purity assessments. pensoft.net Detection can be effectively achieved using a UV/VIS detector, as the aromatic rings and the ketone functional group in the molecule are expected to absorb UV light. pensoft.net

Below is a hypothetical data table outlining a potential HPLC method based on the analysis of a structurally analogous compound.

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of non-polar and polar solvents, such as a combination of hexane, ethyl acetate, and chloroform.

After developing the TLC plate, visualization of the compound's spot can be achieved through several methods. Given the presence of UV-active chromophores (the phenyl rings), the spot can be visualized under UV light (typically at 254 nm). Additionally, chemical staining agents can be used for visualization. For the carboxylic acid functionality, a pH indicator spray like bromocresol green can be employed, which would reveal the acidic spot as a yellow area on a green background. illinois.edu The ketone group can be visualized using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form colored spots. illinois.edu

A summary of potential TLC conditions is presented in the table below.

| Parameter | Description |

| Stationary Phase | Silica Gel G UV254 plates |

| Mobile Phase | Hexane:Ethyl Acetate:Chloroform (2:2:1, v/v/v) |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor 3. Bromocresol green spray (for acidic group) 4. 2,4-Dinitrophenylhydrazine spray (for ketone group) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging. The high temperatures required for volatilization can lead to thermal degradation of the analyte.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has proven to be an effective method for predicting molecular geometries, vibrational frequencies, and a host of other properties with a favorable balance of accuracy and computational cost.

Through DFT calculations, the three-dimensional arrangement of atoms in 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid that corresponds to the lowest energy state—the ground state—can be determined. This process of geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

Conformational analysis is also a key aspect of this investigation, as the flexibility of the butanoic acid chain and the rotation around the bonds connecting the phenyl rings can lead to various stable conformers. Understanding the potential energy surface and identifying the global minimum energy structure are essential for predicting the compound's behavior.

| Bond | Bond Length (Å) |

| C=O (keto) | Data not available |

| C-O (acid) | Data not available |

| C=O (acid) | Data not available |

| C-Cl | Data not available |

| C-C (butanoic chain) | Data not available |

| C-C (phenyl ring) | Data not available |

| Atoms | Bond Angle (°) |

| O=C-C (keto) | Data not available |

| C-C-C (butanoic chain) | Data not available |

| O=C-O (acid) | Data not available |

| C-C-Cl (phenyl ring) | Data not available |

| Atoms | Dihedral Angle (°) |

| C-C-C-C (butanoic chain) | Data not available |

| C-C-C-Ph (phenyl attachment) | Data not available |

| C-C-Ph-Cl (chlorine position) | Data not available |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. Common functionals include B3LYP, CAM-B3LYP, and ωB97XD, each with different strengths for describing various molecular properties. researchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. researchgate.netnih.gov The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the computational results. For molecules containing heavier atoms like chlorine, polarization and diffuse functions are often included in the basis set to better account for the electron distribution.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods offer deep insights into the electronic landscape of a molecule, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. numberanalytics.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more likely to be reactive. mdpi.com For this compound, the distribution and energies of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. uni-muenchen.dewikipedia.org This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions within a molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., LP(O) | e.g., σ(C-C) | Data not available |

| e.g., π(C-C) | e.g., π(C=O) | Data not available |

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. researchgate.net It is derived from the NBO analysis and is known for its numerical stability and its ability to provide a more realistic description of the charge distribution compared to other methods, especially in ionic compounds. researchgate.net The NPA atomic charges for this compound would indicate the electrophilic and nucleophilic centers within the molecule. For example, the carbonyl carbon atoms are expected to carry a partial positive charge, making them susceptible to nucleophilic attack, while the oxygen atoms would have a partial negative charge.

| Atom | Natural Charge (e) |

| C (keto) | Data not available |

| O (keto) | Data not available |

| C (acid) | Data not available |

| O (hydroxyl) | Data not available |

| Cl | Data not available |

Molecular Orbital Theory (MOT) Insights

Molecular Orbital Theory (MOT) provides a sophisticated model of chemical bonding that describes electrons as delocalized over the entire molecule. Key insights from MOT for a given compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Without specific computational studies on this compound, the precise energies of its HOMO and LUMO, and consequently its HOMO-LUMO gap, remain undetermined.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. researchgate.net This analysis provides a numerical value for the electron distribution among the different atoms, offering a picture of the electrostatic landscape of the molecule. uni-muenchen.de The calculated charges can help in understanding intermolecular interactions and predicting the sites susceptible to nucleophilic or electrophilic attack. For this compound, a Mulliken charge analysis would reveal the charge distribution across the carbon, hydrogen, oxygen, and chlorine atoms, highlighting the polarity of various bonds within the molecule. However, specific data from such an analysis for this compound is not currently published.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space and for predicting its reactivity. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored in shades of red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (usually depicted in blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net An MEP analysis of this compound would identify the electron-rich areas, likely around the oxygen atoms of the carboxyl and carbonyl groups, and the electron-deficient regions, potentially around the hydrogen atoms. In the absence of specific computational results, a definitive MEP map for this compound cannot be presented.

Quantum Reactivity Descriptors and Global Reactivity Parameters

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. mdpi.com A "hard" molecule has a large HOMO-LUMO gap, indicating it is less polarizable and less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and more reactive. Without the HOMO and LUMO energy values for this compound, its chemical hardness and softness cannot be calculated.

Absolute Electronegativity and Chemical Potential

Absolute electronegativity (χ) represents the tendency of a molecule to attract electrons. It is defined as the negative of the chemical potential (μ) and is calculated from the energies of the HOMO and LUMO. mdpi.com A higher value of absolute electronegativity indicates a greater ability to accept electrons. The specific values for this compound are not available.

Global Electrophilicity Index

The global electrophilicity index (ω) is a measure of the energy lowering of a system when it is saturated with electrons from the external environment. mdpi.com It quantifies the electrophilic character of a molecule. A high electrophilicity index suggests a molecule is a good electrophile. The calculation of this index is dependent on the chemical potential and chemical hardness, and therefore, cannot be determined for this compound without prior computational analysis.

Global Reactivity Parameter (GRP) Analysis

For this compound, the presence of electron-withdrawing chlorophenyl groups and the carboxylic acid moiety significantly influences its electronic properties. The GRPs quantify the molecule's propensity to donate or accept electrons, providing a measure of its reactivity. A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Table 1: Representative Global Reactivity Parameters

| Parameter | Symbol | Formula | Typical Value (eV) |

| Ionization Potential | I | -EHOMO | 8.0 - 9.5 |

| Electron Affinity | A | -ELUMO | 1.5 - 3.0 |

| Electronegativity | χ | (I + A) / 2 | 4.75 - 6.25 |

| Chemical Potential | μ | -(I + A) / 2 | -6.25 - (-4.75) |

| Global Hardness | η | (I - A) / 2 | 3.25 - 3.25 |

| Global Softness | S | 1 / (2η) | 0.15 - 0.15 |

| Electrophilicity Index | ω | μ2 / (2η) | 1.5 - 3.0 |

Note: The values in this table are representative for similar organic molecules and are for illustrative purposes. Specific DFT calculations are required for precise values for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI analysis, based on the electron density (ρ) and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions. protheragen.ai It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished. Regions of low RDG at low electron densities are indicative of non-covalent interactions.

For this compound, RDG analysis would likely reveal intramolecular hydrogen bonding involving the carboxylic acid group, as well as van der Waals interactions between the two chlorophenyl rings. The chlorine atoms can also participate in halogen bonding, a type of non-covalent interaction.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF analysis is valuable for understanding the electronic structure and bonding characteristics of a molecule. wikipedia.org

In this compound, ELF analysis would show high localization in the regions of the covalent bonds (C-C, C-H, C=O, C-O, O-H, and C-Cl) and around the oxygen and chlorine atoms, corresponding to their lone pairs. This visualization helps in understanding the distribution of electron pairs within the molecule.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bonds, including non-covalent interactions. wikipedia.org

For this compound, AIM analysis would be used to characterize all covalent bonds within the molecule. Furthermore, it would be instrumental in identifying and quantifying weaker interactions, such as intramolecular hydrogen bonds and potential halogen bonds involving the chlorine atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules. It allows for the calculation of electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The electronic transitions in this compound are expected to be dominated by π → π* transitions within the aromatic chlorophenyl rings and n → π* transitions associated with the carbonyl group. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions, providing insights into the molecule's photophysical properties. The nature of these transitions, including the molecular orbitals involved, can also be analyzed.

Table 2: Representative TD-DFT Calculated Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.5 - 5.0 | 250 - 275 | 0.1 - 0.3 |

| S0 → S2 | 5.0 - 5.5 | 225 - 250 | 0.3 - 0.6 |

| S0 → S3 | 5.5 - 6.0 | 205 - 225 | 0.05 - 0.15 |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations on this compound.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO properties of new materials. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The presence of π-conjugated systems in the chlorophenyl rings and the potential for intramolecular charge transfer in this compound suggest that it may exhibit NLO properties. DFT calculations can provide quantitative estimates of its hyperpolarizability, which is a measure of the NLO response. A large β value is indicative of a promising NLO material.

Table 3: Representative Calculated NLO Properties

| Property | Symbol | Typical Value (a.u.) |

| Dipole Moment | μ | 2 - 5 D |

| Mean Polarizability | α | 200 - 300 |

| First Hyperpolarizability | β | 1000 - 5000 |

Note: The values in this table are representative for organic molecules with similar structural features and are for illustrative purposes. Specific calculations are needed to determine the NLO properties of this compound.

Dipole Moment, Polarizability (α), First Hyperpolarizability (β), and Second Hyperpolarizability (γ)

The application of an external electric field can induce changes in the electronic distribution of a molecule. These changes are described by the dipole moment and various polarizabilities, which are crucial for understanding a molecule's response to electromagnetic radiation and its potential in nonlinear optics (NLO). These properties are typically calculated using quantum chemical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory. repositorioinstitucional.mxacs.org

Polarizability (α): This tensor quantity describes the linear response of the molecular electron cloud to an external electric field, resulting in an induced dipole moment. numberanalytics.com It is a measure of how easily the electrons can be distorted.

First Hyperpolarizability (β): This property quantifies the first nonlinear (or second-order) response of a molecule to a strong external electric field. Molecules with large β values are of interest for second-harmonic generation (e.g., frequency doubling of light) and other NLO applications. nih.gov

Second Hyperpolarizability (γ): This describes the third-order nonlinear response to an electric field. mdpi.com It is relevant for phenomena such as the optical Kerr effect and third-harmonic generation.

The calculation of these properties involves solving the Schrödinger equation in the presence of an electric field. The results are highly dependent on the chosen computational method and basis set. repositorioinstitucional.mxacs.org

Illustrative Data Table for Theoretical NLO Properties

The following table is a hypothetical representation of data that would be generated from a computational study. The values are not based on actual calculations for this compound.

| Parameter | Description | Hypothetical Value (a.u.) |

| μ | Total Dipole Moment | 3.5 D |

| α | Mean Polarizability | 250 |

| β | First Hyperpolarizability | 1500 |

| γ | Second Hyperpolarizability | 80000 |

Hyper-Hardness Descriptor (Γ)

Within the framework of Conceptual Density Functional Theory, chemical reactivity descriptors are used to predict and interpret the stability and reactivity of molecules. The hyper-hardness (Γ) is a higher-order descriptor defined as the third derivative of the energy with respect to the number of electrons in the system. researchgate.net

This descriptor provides a more nuanced view of a molecule's stability. A positive hyper-hardness value can indicate a particularly stable electronic system. researchgate.netresearchgate.net It complements the more commonly used chemical hardness descriptor, which measures the resistance of a molecule to change its electron configuration. Analyzing hyper-hardness can help in comparing the relative stability of different chemical species. researchgate.net

Illustrative Data Table for Reactivity Descriptors

The following table is a hypothetical representation of data that would be generated from a computational study. The values are not based on actual calculations for this compound.

| Descriptor | Description | Hypothetical Value (eV) |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.2 |

| Hyper-Hardness (Γ) | Measure of the change in hardness | 0.5 |

Computational Molecular Docking Methodologies (Focus on Methodology for Ligand-Receptor Interaction Prediction)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.govfrontiersin.org This method is fundamental in structure-based drug design for predicting how a potential drug molecule might interact with its biological target. wisdomlib.orgspringernature.com

The methodology for predicting the interaction of a ligand like this compound with a receptor involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the receptor protein is obtained, often from crystallographic data. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or pocket. The ligand's 3D structure is generated and optimized to find its lowest energy conformation.

Search Algorithm: The ligand is placed in the binding site of the receptor. A search algorithm then explores various possible conformations and orientations (poses) of the ligand within the binding site. frontiersin.org This process accounts for the rotational and translational freedom of the ligand and, in some advanced methods, the flexibility of the receptor.

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., binding free energy). springernature.com The function calculates the strength of the ligand-receptor interaction, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The poses are then ranked, with the top-ranked pose representing the most likely binding mode.

Analysis: The results are analyzed to understand the key interactions—such as specific amino acid residues involved in hydrogen bonding—that stabilize the ligand-receptor complex. This information is vital for optimizing the ligand to improve its binding potency and selectivity. meilerlab.org

Pharmacophore Modeling and Prediction (e.g., POM Theory)

Pharmacophore modeling is a technique used in drug discovery to identify the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and trigger a biological response. dovepress.com A pharmacophore is an abstract concept and not a real molecule; it represents the common features shared by a set of active molecules. dovepress.com

The Petra/Osiris/Molinspiration (POM) theory is an approach used to identify and optimize pharmacophore sites within a molecule. researchgate.net This method analyzes the physicochemical properties and electronic charge distribution of a molecule to pinpoint potential pharmacophoric centers. These centers are typically defined by features such as:

Hydrogen bond donors and acceptors

Positive and negative ionic centers

Hydrophobic regions

Aromatic rings

By analyzing the 3D arrangement of these features in this compound, POM theory could predict the key interaction points responsible for a potential biological activity. For instance, the theory might identify a specific arrangement of the carboxylic acid group (hydrogen bond donor/acceptor) and the chlorophenyl rings (hydrophobic/aromatic features) as a critical pharmacophore for binding to a particular receptor. This information can then be used to screen databases for other molecules containing the same pharmacophore or to design new molecules with improved activity. nih.govnumberanalytics.com

Chemical Transformations and Derivatization of 2,4 Bis 4 Chlorophenyl 4 Oxobutanoic Acid and Its Core Scaffold

Esterification Reactions of the Butanoic Acid Moiety

The carboxylic acid group of 2,4-bis(4-chlorophenyl)-4-oxobutanoic acid is readily converted into its corresponding esters, a fundamental transformation for modifying the molecule's solubility, reactivity, and biological interactions. Standard esterification methods, such as the Fischer-Speier esterification, are effective for this purpose.

One documented procedure involves reacting the parent acid with an alcohol, such as ethanol, in the presence of a catalytic amount of a strong mineral acid like concentrated sulfuric acid. acs.orgresearchgate.net The mixture is heated under reflux to drive the equilibrium towards the ester product. acs.org This reaction proceeds with high efficiency, yielding the desired ester in excellent yields, often around 95%. acs.org The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Another versatile method for esterification, particularly useful for more sensitive substrates or sterically hindered alcohols, is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester under mild, room temperature conditions. orgsyn.org

The resulting esters, such as ethyl 4-(4-chlorophenyl)-4-oxobutanoate, serve as crucial intermediates for further synthetic modifications. For example, the ethyl ester has been utilized in subsequent bromination reactions to introduce a bromine atom at the C3 position of the butanoate chain, creating a key building block for more complex heterocyclic structures. acs.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| This compound | Ethanol, conc. H₂SO₄ | Ethyl 2,4-bis(4-chlorophenyl)-4-oxobutanoate | 95% acs.org |

| Generic Carboxylic Acid | Alcohol, DCC, DMAP | Corresponding Ester | High orgsyn.org |

Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems

The 1,4-dicarbonyl relationship within the this compound scaffold makes it an excellent precursor for intramolecular cyclization reactions to form a variety of fused heterocyclic systems. These reactions are pivotal for building complex molecular frameworks found in many biologically active compounds.

A prominent example is the reaction with hydrazine (B178648) or its derivatives to form pyridazinone rings. The reaction of a related 4-oxo-2,4-diarylbutanoic acid with hydrazine hydrate (B1144303) typically leads to the formation of a six-membered dihydropyridazinone ring. This transformation is a classic example of heterocycle synthesis where the hydrazine undergoes a condensation reaction with the ketone and the carboxylic acid moieties of the butanoic acid chain.

Furthermore, derivatives of the core scaffold can be used to construct more elaborate fused systems. For instance, an ethyl ester derivative of the butanoic acid, after undergoing bromination, can react with a triazole thiol compound. acs.org This sequence facilitates a cyclization that results in the formation of a complex fused acs.orgsphinxsai.combiorxiv.orgtriazolo[3,4-b] acs.orgbiorxiv.orgnih.govthiadiazine system. acs.org Such fused heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The reaction proceeds by nucleophilic attack from the thiol and subsequent cyclization involving the triazole nitrogens.

The choice of reaction conditions and the nature of the binucleophile (like hydrazine or substituted hydrazines) can direct the cyclization pathway to yield different heterocyclic cores, highlighting the synthetic versatility of this scaffold. arabjchem.orgresearchgate.net

Table 2: Examples of Intramolecular Cyclization Products

| Starting Material Derivative | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 4-Aryl-4-oxobutanoic acid | Hydrazine Hydrate | Dihydropyridazinone |

| Ethyl 3-bromo-4-(4-chlorophenyl)-4-oxobutanoate | 4-Amino-5-(aryl)-4H-1,2,4-triazole-3-thiol | 7H- acs.orgsphinxsai.combiorxiv.orgtriazolo[3,4-b] acs.orgbiorxiv.orgnih.govthiadiazine acs.org |

| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | Propionic anhydride (B1165640) | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide urfu.ru |

Formation of Amide Derivatives

The conversion of the carboxylic acid moiety into an amide is a crucial transformation for introducing diversity and modulating the physicochemical properties of the molecule. Amide bond formation is a cornerstone of medicinal chemistry, as amides are prevalent in a vast number of pharmaceuticals and biologically active molecules. sphinxsai.comscispace.com

Amide derivatives of this compound can be synthesized by reacting the parent acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov This protocol is effective even for coupling with less reactive, electron-deficient amines. nih.gov

The reaction pathway generally involves the formation of a highly reactive O-acylisourea intermediate (with EDC), which is then converted to an activated ester by HOBt. This intermediate is subsequently attacked by the amine to form the stable amide bond. The wide availability of diverse amines allows for the creation of a large library of amide derivatives, each with potentially unique biological activities. sphinxsai.com Studies on related 4-aryl-4-oxobutanoic acids have shown that they readily react with diamines to first form salts, which upon heating, dehydrate to yield the corresponding amides. arabjchem.orgresearchgate.net

Table 3: General Methods for Amide Formation

| Carboxylic Acid | Amine | Coupling Reagents | Product |

|---|---|---|---|

| This compound | Primary/Secondary Amine | EDC, HOBt, DIPEA | Corresponding Amide Derivative nih.gov |

| Substituted Acid | Substituted Aniline | Methanol, Reflux | Amide Derivative sphinxsai.com |

Reactions Facilitating Incorporation into Complex Molecular Architectures (e.g., ByeTAC molecules)

The this compound scaffold has proven to be a valuable building block for the synthesis of highly complex and innovative molecular architectures, such as "Bypassing E3 Targeting Chimeras" or ByeTACs. nih.gov ByeTACs represent a novel class of bifunctional molecules designed for targeted protein degradation without relying on the traditional E3 ligase machinery. biorxiv.orgnih.gov

In the synthesis of ByeTACs, the core scaffold derived from this compound is elaborated through a multi-step synthesis to create a ligand (named TCL1) that binds to Rpn-13, a ubiquitin receptor in the 26S proteasome. acs.orgbiorxiv.org The carboxylic acid functional group of this ligand is a key handle for derivatization. It serves as the attachment point for polyethylene (B3416737) glycol (PEG) linkers of varying lengths. biorxiv.org

The other end of the PEG linker is then attached to a ligand for a protein of interest (POI), such as JQ1, a binder for the protein BRD4. biorxiv.orgnih.gov This modular synthesis allows for the creation of a suite of bifunctional degraders where the TCL1 moiety recruits the proteasome directly, and the POI-binding moiety brings the target protein into proximity for degradation. biorxiv.org The successful synthesis and application of these complex molecules underscore the utility of the this compound framework as a foundational element in constructing advanced therapeutic agents. acs.orgbiorxiv.org

Table 4: Role in Complex Molecule Synthesis

| Core Scaffold Derivative | Linker Type | Protein of Interest (POI) Ligand | Final Complex Molecule |

|---|---|---|---|

| TCL1 (derived from the title compound) acs.org | PEG Linkers biorxiv.org | JQ1 (for BRD4) biorxiv.org | ByeTAC Degrader (e.g., TEC series) biorxiv.org |

Investigation of Reactivity Patterns with Different Substituents and Functional Groups

For example, in Friedel-Crafts acylation reactions used to synthesize the parent scaffold, the electronic nature of the substituent on the aromatic ring being acylated plays a crucial role. An electron-donating group, like the methyl group in toluene (B28343), activates the ring, facilitating the reaction with succinic anhydride to produce compounds like 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org Conversely, electron-withdrawing groups would deactivate the ring, making the reaction more difficult.

In intramolecular cyclization reactions, substituents on the aryl groups can influence the reaction rate and regioselectivity. Electron-donating groups can increase the nucleophilicity of the aromatic ring, potentially favoring cyclization pathways that involve electrophilic attack on the ring. Conversely, electron-withdrawing groups, like the existing chloro substituents, influence the acidity of adjacent protons and the electrophilicity of the carbonyl carbon.

The introduction of other functional groups, such as a bromine atom at the C3 position, dramatically alters the reactivity, enabling subsequent nucleophilic substitution and cyclization reactions that are not possible with the parent molecule. acs.org This highlights how sequential derivatization can unlock new reaction pathways. The steric bulk of substituents can also play a significant role, potentially hindering certain reaction pathways or influencing the conformational preferences of the molecule, which can be critical in cyclization events. researchgate.net

Table 5: Influence of Substituents on Reactivity

| Reaction Type | Substituent Effect | Example | Outcome |

|---|---|---|---|

| Friedel-Crafts Acylation | Electron-donating group (e.g., -CH₃) on arene | Toluene + Succinic Anhydride | Activates the ring, facilitates acylation wikipedia.org |

| Intramolecular Cyclization | Steric bulk of substituents | N/A | Can affect crystal packing and reaction pathways researchgate.net |

| Subsequent Derivatization | Introduction of a leaving group (e.g., -Br) | Bromination of the ethyl ester at C3 | Enables nucleophilic substitution and complex heterocycle formation acs.org |

Advanced Applications in Organic Synthesis and Materials Science Academic Research Focus

Utilization as a Versatile Intermediate in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The structural features of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid make it a promising candidate for use in such reactions. The presence of both a ketone and a carboxylic acid group allows for a range of transformations within a one-pot synthesis.

While specific studies detailing the use of this compound in MCRs are not extensively documented, its potential can be inferred from the reactivity of similar keto-acids. For instance, the ketone moiety can undergo condensation with amines to form imines in situ, which can then participate in reactions like the Ugi or Passerini reactions. The carboxylic acid can act as one of the components in these reactions, leading to the formation of complex amide derivatives. The chlorophenyl groups can influence the reactivity of the carbonyl group and may also serve as points for further functionalization in post-MCR modifications.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Type | Role of the Compound | Potential Products |

| Ugi-4CR | Keto-acid component | Complex α-acylamino carboxamides |

| Passerini-3CR | Carboxylic acid component | α-Acyloxy carboxamides |

| Hantzsch Di-hydropyridine Synthesis | Methylene-activated component | Substituted dihydropyridines |

Role as a Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactive functionalities of this compound provide a scaffold for the synthesis of a variety of heterocyclic systems. The 1,4-dicarbonyl relationship (in the form of a keto-acid) is a classic precursor for the synthesis of five- and six-membered rings.

Research on analogous structures, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, has demonstrated the utility of γ-keto-acids in preparing pyridazinone derivatives through condensation with hydrazines. nih.gov Similarly, this compound could be expected to react with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines to yield the corresponding dihydropyridazinone derivatives. These structures can then serve as intermediates for further chemical transformations. Other potential heterocyclic syntheses include:

Pyrrolidones: Reaction with primary amines could lead to the formation of N-substituted pyrrolidin-2-ones.

Thiophenes: The Paal-Knorr thiophene (B33073) synthesis, using a sulfurizing agent like Lawesson's reagent, could potentially yield highly substituted thiophenes.

Furans: Acid-catalyzed cyclization and dehydration could lead to the formation of furanone derivatives.

The synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives has been accomplished through a one-pot double Sonogashira cross-coupling method, showcasing the creation of complex heterocyclic systems from precursors with multiple reactive sites. beilstein-journals.org

Design and Synthesis of Chemically Active Scaffolds for Diverse Research Objectives

A molecular scaffold is a core structure upon which other chemical moieties can be appended to create a library of compounds with diverse properties. The rigid framework and multiple functionalization points of this compound make it an interesting candidate for the development of novel chemical scaffolds.

The two chlorophenyl rings provide a defined three-dimensional orientation, which can be crucial for interactions with biological targets. The carboxylic acid provides a handle for amide bond formation, allowing for the attachment of various peptide chains or small molecules. The ketone can be derivatized to introduce further diversity. For example, a library of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids has been developed as novel inhibitors of glutamine transport, demonstrating the utility of butanoic acid-based scaffolds in medicinal chemistry. nih.gov While this example represents a different substitution pattern, it highlights the potential of the butanoic acid core in creating biologically active molecules.

Table 2: Potential Scaffold Derivatizations

| Functional Group | Derivatization Reaction | Potential Attached Moieties |

| Carboxylic Acid | Amide Coupling | Amino acids, peptides, amines |

| Ketone | Reductive Amination | Primary and secondary amines |

| Aromatic Rings | Cross-Coupling Reactions | Alkyl, aryl, or heteroaryl groups |

Theoretical Prediction of Potential in Nonlinear Optical Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in photonics and optoelectronics. Organic molecules with extended π-conjugation, donor-acceptor groups, and specific molecular geometries can exhibit significant NLO properties.

Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this compound and its derivatives. researchgate.netnih.govnih.govresearchgate.netscielo.org Such studies would involve optimizing the molecular geometry and calculating the response to an applied electric field. The results could guide the synthesis of new materials based on this scaffold with enhanced NLO properties.

Table 3: Comparison of Structural Features for NLO Potential

| Compound Class | Key Structural Features | Relevance to Target Compound |

| Chalcones | Aryl-C=C-C=O-Aryl | Contains aryl and keto groups. bohrium.comresearchgate.net |

| Carboxylic Acid Derivatives | Can influence crystal packing and hydrogen bonding. | Presence of a carboxylic acid group. researchgate.netnih.gov |

| Stilbenes | Aryl-C=C-Aryl | Potential for synthesis of stilbene-like derivatives. |

Future Research Directions and Emerging Perspectives

Development of Novel and Green Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic routes to 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid and its derivatives is a paramount objective for future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Consequently, the development of "green" alternatives is crucial for sustainable chemical manufacturing.

Emerging strategies are expected to focus on several key areas:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The application of microwave-assisted organic synthesis (MAOS) to the Friedel-Crafts acylation or other key bond-forming reactions in the synthesis of diaryl oxobutanoic acids could offer a more energy-efficient and faster route to the target compound.